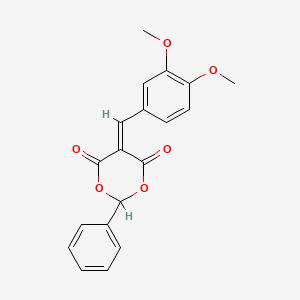

2,6-di-2-furyl-3,5-dimethyl-4-piperidinone

Overview

Description

Synthesis Analysis

The synthesis of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone involves stereoselective methods that lead to the formation of trisubstituted piperidines. A notable approach includes an aza-Achmatowicz oxidation of a furyl benzenesulfonamide, followed by conjugate addition and subsequent addition of nucleophiles to a transient N-sulfonyliminium ion, which directs the formation of cis-substituted products due to the steric bulk of the tosyl group (Harris & Padwa, 2002).

Molecular Structure Analysis

Structural investigations of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its derivatives reveal that the piperidine ring can adopt different conformations, such as chair or twist-boat, depending on the presence of substituents and the molecular context. In one study, the piperidine ring was found to adopt a chair conformation with furyl rings in equatorial orientations, indicating a stable structural arrangement (Sukumar et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone can lead to a variety of derivatives through functional group transformations. For example, the molecule can undergo reactions that result in the formation of N-nitroso derivatives, affecting the conformation and orientation of substituents around the piperidine ring. These reactions are primarily governed by van der Waals interactions and the steric effects of substituents (Sukumar et al., 1994).

Physical Properties Analysis

The physical properties of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular conformation and the nature of substituents. The chair conformation of the piperidine ring and the equatorial orientation of the furyl rings contribute to the stability and solid-state structure of the molecule (Balamurugan et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone are closely related to its molecular structure. The presence of the furyl and methyl groups influences the electronic distribution across the molecule, affecting its reactivity towards nucleophilic and electrophilic agents. Studies have shown that these molecules can participate in a range of organic reactions, offering pathways to synthesize complex organic compounds (Harris & Padwa, 2003).

Scientific Research Applications

Structural Investigation

The compound 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone (DFMP) and its N-nitroso derivative have been studied for their structural properties. In DFMP, the piperidine ring adopts a chair conformation, while the furan rings are equatorially oriented. These compounds demonstrate van der Waals interactions in their molecular structures (Sukumar, Ponnuswamy, Thenmozhiyal, & Jeyaraman, 1994).

Potential Pharmaceutical Applications

New 1,4-dihydropyridine derivatives, including 4-(2-pyrrolyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl), have been explored for their potential as antiarrhythmic pharmaceuticals. These compounds exhibit calcium antagonistic activity in L-type voltage-gated channels (Holt & Caignan, 2000).

Synthesis and Spectral Properties

Research on unsymmetrically 3,5-disubstituted 4-(5-X-2-furyl)-2,6-dimethyl-1,4-dihydropyridines shows the synthesis and characterization of these compounds. The study offers insights into the spectral properties of these molecules (Ilavský & Milata, 1996).

Hydrogen-Bonded Supramolecular Structures

The investigation into the hydrogen-bonded supramolecular structures of related 4-(5-nitro-2-furyl)-1,4-dihydropyridines reveals the importance of N-H...O hydrogen bonds and C-H...O hydrogen bonds in shaping the molecular architecture of these compounds (Quesada, Argüello, Squella, Wardell, Low, & Glidewell, 2006).

Antitubercular and Antimicrobial Activity

Some derivatives of 1,4-dihydropyridines, including those containing a furan nucleus, have been synthesized and tested for their antitubercular and antimicrobial activity. This research highlights the biological applications of these compounds (Rokad, Tala, Akbari, Dhaduk, & Joshi, 2009).

Reaction Dynamics

Studies on the reaction dynamics of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione with cyclic secondary amines provide insight into the formation of various compounds through cyclization and reaction with amines. This research can inform synthetic approaches in organic chemistry (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Copper(I) Complexes for Solar Cells

Copper(I) complexes involving bipyridine ligands with carboxylic acid substituents have been prepared for use in dye-sensitized solar cells. This area of research explores the potential of these compounds in renewable energy applications (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).

properties

IUPAC Name |

2,6-bis(furan-2-yl)-3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9-13(11-5-3-7-18-11)16-14(10(2)15(9)17)12-6-4-8-19-12/h3-10,13-14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJVQCGLMLNPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(C(C1=O)C)C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di(furan-2-yl)-3,5-dimethylpiperidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)

![({4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-yl}methyl)dimethylamine](/img/structure/B5559060.png)

![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)

![5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5559072.png)

![(4aS*,7aR*)-1-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559094.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)